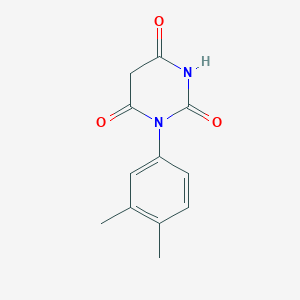

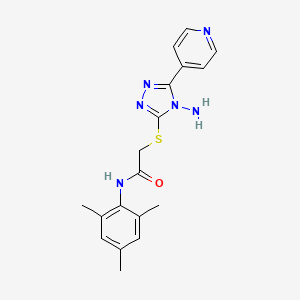

![molecular formula C20H16N2O5S B2354449 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-18-8](/img/structure/B2354449.png)

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (MPSNO) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a member of the oxazepine family and has a molecular weight of 411.39 g/mol. MPSNO has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Asymmetric Alkynylation

Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, including derivatives of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, has been achieved using chiral phosphoric acid and Ag(I) catalysts. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).

Base-Catalyzed Intramolecular Nucleophilic Substitution

This process has been used to create dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, demonstrating the versatility of the dibenzo[b,f][1,4]oxazepine framework in synthetic chemistry (Samet et al., 2006).

Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

Utilizing unprotected primary sulfonamide groups in 4-Chloro-3-nitrobenzenesulfonamide, researchers have synthesized [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, highlighting a dual role of the primary sulfonamide functionality (Sapegin et al., 2018).

Advances in Synthesis Methods

- Recent Synthetic Protocols: A review of recent methods for synthesizing dibenzo[b,f][1,4]oxazepine (DBO) derivatives has highlighted various innovative approaches, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods are vital for developing DBO derivatives of pharmacological interest (Zaware & Ohlmeyer, 2015).

Biomedical Applications

- Carbonic Anhydrase Inhibition: [1,4]Oxazepine-based primary sulfonamides, derived from 4-Chloro-3-nitrobenzenesulfonamide, have been identified as potent inhibitors of carbonic anhydrases. This discovery underscores the potential therapeutic applications of such compounds in treating conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

Propiedades

IUPAC Name |

5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGVNWWGUHENK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)

![7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2354371.png)

![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)

![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

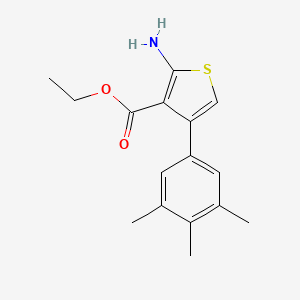

![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)